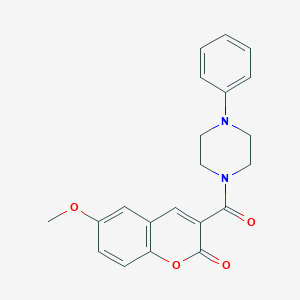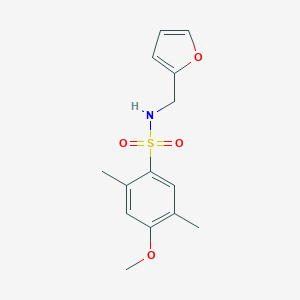
N-(3-pyridinyl)-1-pyrrolidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinyl)-1-pyrrolidinesulfonamide, also known as PPADS, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a potent antagonist of purinergic receptors, which are involved in a variety of physiological processes, including neurotransmission, platelet aggregation, and immune response. In
Applications De Recherche Scientifique
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been used extensively in scientific research as a tool to study the function of purinergic receptors. It has been shown to block the activity of P2X receptors, which are involved in ATP-mediated neurotransmission and pain sensation, as well as P2Y receptors, which are involved in platelet aggregation and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been used to investigate the role of purinergic signaling in various physiological processes, including cardiovascular function, inflammation, and cancer.
Mécanisme D'action
N-(3-pyridinyl)-1-pyrrolidinesulfonamide acts as a competitive antagonist of purinergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This results in a decrease in the activity of the receptor and a reduction in downstream signaling pathways. The exact mechanism of action of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood, but it is thought to involve interactions with amino acid residues in the receptor binding site.
Biochemical and Physiological Effects:
N-(3-pyridinyl)-1-pyrrolidinesulfonamide has been shown to have a variety of biochemical and physiological effects, depending on the specific receptor and cell type being studied. In general, N-(3-pyridinyl)-1-pyrrolidinesulfonamide reduces the activity of purinergic receptors, which can result in decreased neurotransmission, platelet aggregation, and immune response. N-(3-pyridinyl)-1-pyrrolidinesulfonamide has also been shown to have anti-inflammatory effects, possibly by reducing the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-pyridinyl)-1-pyrrolidinesulfonamide is its high potency and specificity for purinergic receptors, which allows for precise manipulation of receptor activity in vitro and in vivo. N-(3-pyridinyl)-1-pyrrolidinesulfonamide is also relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, N-(3-pyridinyl)-1-pyrrolidinesulfonamide has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Orientations Futures
There are many potential future directions for research on N-(3-pyridinyl)-1-pyrrolidinesulfonamide and purinergic signaling. One area of interest is the development of more selective and potent purinergic receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the investigation of the role of purinergic signaling in cancer, where it has been shown to play a role in tumor growth and metastasis. Finally, research on the potential use of N-(3-pyridinyl)-1-pyrrolidinesulfonamide as a diagnostic tool for purinergic receptor dysfunction could have important clinical implications.
Méthodes De Synthèse
N-(3-pyridinyl)-1-pyrrolidinesulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with pyrrolidine-1-sulfonamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the resulting product is purified using column chromatography or recrystallization.
Propriétés
Nom du produit |
N-(3-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Formule moléculaire |
C9H13N3O2S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
N-pyridin-3-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C9H13N3O2S/c13-15(14,12-6-1-2-7-12)11-9-4-3-5-10-8-9/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
RYQWAUSOFPIOOW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
SMILES canonique |
C1CCN(C1)S(=O)(=O)NC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



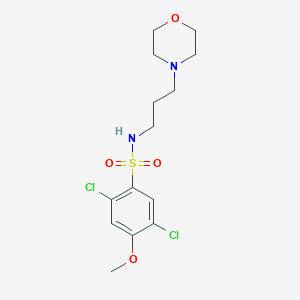

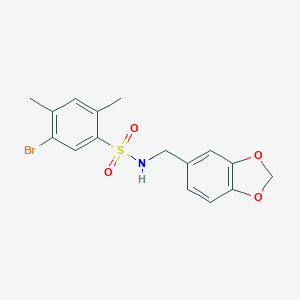

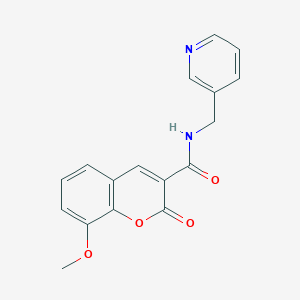
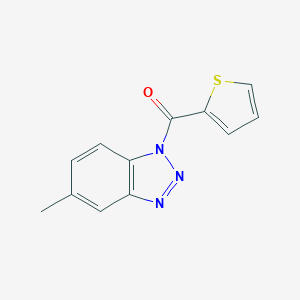

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
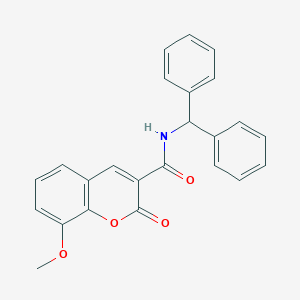
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


